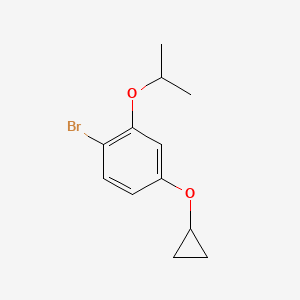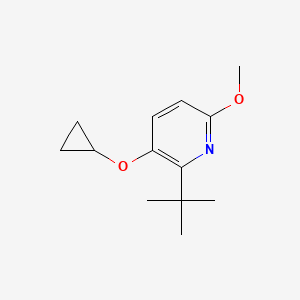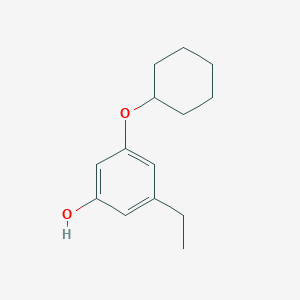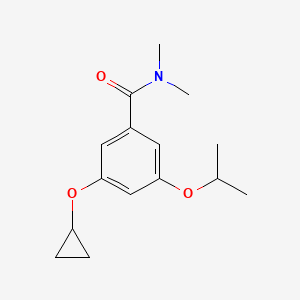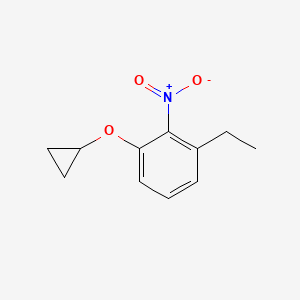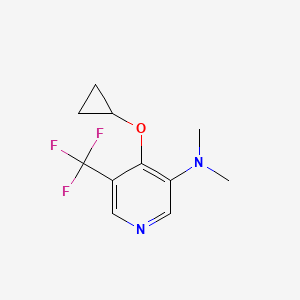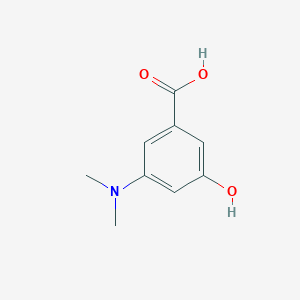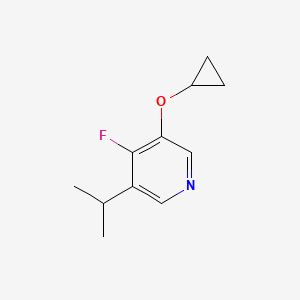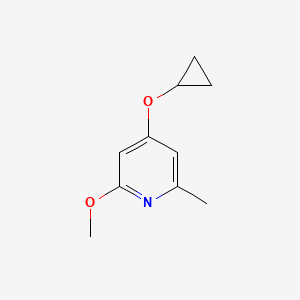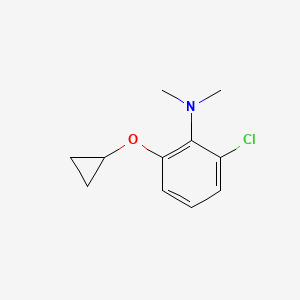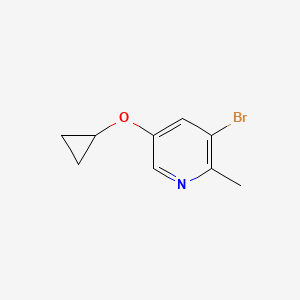
3-Bromo-5-cyclopropoxy-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-cyclopropoxy-2-methylpyridine: is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropoxy group at the fifth position, and a methyl group at the second position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-cyclopropoxy-2-methylpyridine can be achieved through several methods. One common approach involves the bromination of 2-methyl-5-cyclopropoxypyridine. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-cyclopropoxy-2-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.
Major Products Formed:
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-methyl-5-cyclopropoxypyridine.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-5-cyclopropoxy-2-methylpyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can be used in the development of enzyme inhibitors or as a ligand in receptor binding studies .
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of 3-Bromo-5-cyclopropoxy-2-methylpyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying the active site or by interacting with allosteric sites, leading to changes in enzyme conformation and function .
Molecular Targets and Pathways:
Enzymes: The compound may target enzymes involved in metabolic pathways, such as kinases or proteases.
Receptors: It may bind to receptors on cell surfaces, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-methylpyridine: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
5-Bromo-2-methylpyridine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a cyclopropoxy group, which may influence its electronic properties and reactivity.
Uniqueness: 3-Bromo-5-cyclopropoxy-2-methylpyridine is unique due to the presence of the cyclopropoxy group, which introduces steric hindrance and can affect the compound’s reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic applications where such steric effects are desired .
Eigenschaften
Molekularformel |
C9H10BrNO |
|---|---|
Molekulargewicht |
228.09 g/mol |
IUPAC-Name |
3-bromo-5-cyclopropyloxy-2-methylpyridine |
InChI |
InChI=1S/C9H10BrNO/c1-6-9(10)4-8(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
XXUDGNABGYKFOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)OC2CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


